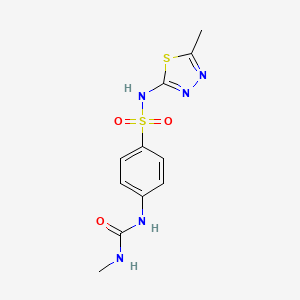
(R)-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple fluorine atoms, a bromine atom, and an amino group attached to a tetrahydronaphthalene ring system.
Preparation Methods
The synthesis of ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride involves several steps. The synthetic route typically starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the bromine and fluorine atoms. The amino group is then added through a substitution reaction. The final step involves the esterification of the compound to form the ethyl ester, followed by the formation of the hydrochloride salt.
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Reaction conditions such as temperature, pressure, and the use of catalysts would be carefully controlled to ensure the efficient production of the compound.
Chemical Reactions Analysis
®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms, which are important in medicinal chemistry.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: Its potential as a pharmaceutical intermediate or as a lead compound for drug development is of significant interest.
Industry: The compound’s properties may make it useful in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through its amino group and other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific targets and the context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride include other fluorinated naphthalene derivatives and brominated amino compounds. These compounds share some structural features but may differ in the number and position of fluorine and bromine atoms, as well as the presence of other functional groups. The uniqueness of ®-Ethyl 2-(1-amino-7-bromo-4,4-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl)-2,2-difluoroacetate hydrochloride lies in its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
CAS No. |
1427514-90-6 |
|---|---|
Molecular Formula |
C14H15BrClF4NO2 |
Molecular Weight |
420.62 g/mol |
IUPAC Name |
ethyl 2-[(1R)-1-amino-7-bromo-4,4-difluoro-2,3-dihydronaphthalen-1-yl]-2,2-difluoroacetate;hydrochloride |
InChI |
InChI=1S/C14H14BrF4NO2.ClH/c1-2-22-11(21)14(18,19)12(20)5-6-13(16,17)9-4-3-8(15)7-10(9)12;/h3-4,7H,2,5-6,20H2,1H3;1H/t12-;/m1./s1 |
InChI Key |
GJILKLKFYJOFHV-UTONKHPSSA-N |
Isomeric SMILES |
CCOC(=O)C([C@]1(CCC(C2=C1C=C(C=C2)Br)(F)F)N)(F)F.Cl |
Canonical SMILES |
CCOC(=O)C(C1(CCC(C2=C1C=C(C=C2)Br)(F)F)N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-(2-(2-hydroxyethoxy)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13100701.png)

![Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether](/img/structure/B13100713.png)

![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)








